molecular formula C13H17N3O4 B14264521 (4-Nitrophenyl)methyl (piperazin-1-yl)acetate CAS No. 138507-95-6

(4-Nitrophenyl)methyl (piperazin-1-yl)acetate

Cat. No.: B14264521
CAS No.: 138507-95-6
M. Wt: 279.29 g/mol
InChI Key: KFZLYMZTBGVUKW-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl (piperazin-1-yl)acetate is a chemical compound that consists of a 4-nitrophenyl group attached to a methyl (piperazin-1-yl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl (piperazin-1-yl)acetate can be achieved through esterification reactions. One common method involves the reaction of 4-nitrophenol with acetic acid in the presence of a catalyst such as molecular sieve-immobilized lipase from Bacillus coagulans. The reaction is typically carried out in an organic solvent like n-heptane at a temperature of 65°C for about 3 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of immobilized enzymes is preferred due to their reusability and efficiency in continuous operations .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl (piperazin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)methyl (piperazin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl (piperazin-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can lead to various biochemical effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the piperazine moiety.

    Piperazine derivatives: Compounds containing the piperazine ring but with different substituents.

Uniqueness

(4-Nitrophenyl)methyl (piperazin-1-yl)acetate is unique due to the combination of the nitrophenyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

138507-95-6

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-piperazin-1-ylacetate

InChI

InChI=1S/C13H17N3O4/c17-13(9-15-7-5-14-6-8-15)20-10-11-1-3-12(4-2-11)16(18)19/h1-4,14H,5-10H2

InChI Key

KFZLYMZTBGVUKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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